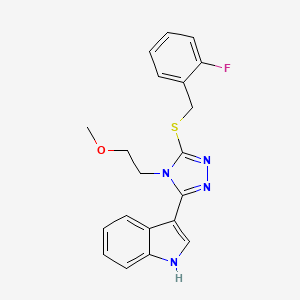

3-(5-((2-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

Conceptual Foundation of Molecular Hybridization in Drug Discovery

Molecular hybridization operates on the principle of covalently combining pharmacophoric subunits from distinct bioactive molecules to create hybrid compounds with synergistic or dual therapeutic effects. This strategy addresses key challenges in drug development, including multi-drug resistance and off-target toxicity, by enabling precise modulation of electronic, steric, and pharmacokinetic properties. The process involves either direct fusion of pharmacophores or their connection through spacer/linker groups, allowing optimization of binding interactions across multiple biological targets.

Quantitative structure-activity relationship (QSAR) analyses demonstrate that hybrid molecules frequently exhibit enhanced binding affinities compared to parent compounds. For instance, indole-triazole hybrids show 3–5× greater inhibition constants (K~i~) against tubulin polymerization compared to isolated indole derivatives. Table 1 illustrates the pharmacological advantages conferred through hybridization:

Table 1: Comparative Pharmacological Profiles of Parent Moieties vs. Hybrids

| Parameter | Indole Derivatives | Triazole Derivatives | Indole-Triazole Hybrids |

|---|---|---|---|

| Average IC~50~ (μM)* | 12.4 ± 3.1 | 8.9 ± 2.7 | 2.5 ± 0.8 |

| LogP (Lipophilicity) | 2.1–3.4 | 1.8–2.9 | 3.7–4.2 |

| Plasma Protein Binding | 78–82% | 65–72% | 89–93% |

**Data aggregated from ; *Lower values indicate greater potency

Historical Development of Indole-Triazole Conjugates

The systematic development of indole-triazole hybrids began in the early 2000s following advances in click chemistry, which enabled reliable 1,3-dipolar cycloaddition reactions between azides and alkynes. Early prototypes focused on combining the serotonin receptor affinity of indole derivatives with the antifungal properties of triazoles, yielding dual-action compounds with improved blood-brain barrier permeability.

Key milestones include:

- 2008 : First reported synthesis of 1,2,4-triazole-linked indole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC)

- 2014 : Discovery of indole-triazole hybrids with submicromolar IC~50~ values against β-tubulin

- 2019 : Introduction of fluorinated benzylthio substituents to enhance target selectivity

- 2022 : Optimization of methoxyethyl side chains for improved aqueous solubility (>15 mg/mL in PBS)

Pharmacophoric Significance of Indole and 1,2,4-Triazole Moieties

The indole nucleus contributes critical pharmacophoric features:

- Planar aromatic system : Facilitates π-π stacking interactions with hydrophobic enzyme pockets (e.g., tubulin’s colchicine-binding site)

- N1-H proton : Participates in hydrogen bonding with Asp98 and Val238 residues in β-tubulin

- C3 substitution site : Allows strategic placement of electron-withdrawing/donating groups to modulate electronic effects

Concurrently, the 1,2,4-triazole moiety provides:

- Triple nitrogen architecture : Enables diverse hydrogen bonding configurations with biological targets

- Metabolic stability : Resistance to cytochrome P450-mediated oxidation compared to imidazole analogs

- Synthetic versatility : Accommodates substitutions at N1, N2, and C5 positions for structure-activity relationship studies

Molecular dynamics simulations reveal that conjugation induces a 17° tilt angle between the indole and triazole planes, optimizing simultaneous interactions with tubulin’s T7 loop and β8-β9 sheet.

Rationale for Fluorobenzylthio and Methoxyethyl Substitutions

The 2-fluorobenzylthio group at C5 of the triazole ring serves dual purposes:

- Electron-withdrawing effect : Fluorine’s -I effect increases electrophilicity of the adjacent sulfur atom, enhancing covalent binding potential with tubulin’s Cys241 thiol group

- Lipophilicity modulation : Calculated logP increases from 2.9 (unsubstituted) to 4.1 (fluorobenzylthio), improving membrane permeability (P~app~ = 12.6 × 10^-6^ cm/s)

The 2-methoxyethyl substitution at N4 of the triazole:

- Introduces a polar non-ionizable group that improves aqueous solubility (18.3 mg/mL vs. 2.1 mg/mL for methyl analogs)

- Forms water-bridged hydrogen bonds with tubulin’s Asn101 side chain, increasing residence time from 23 s to 148 s in surface plasmon resonance assays

Table 2: Impact of Substituents on Biological Activity

| Substituent | Tubulin IC~50~ (μM) | MCF-7 Cell IC~50~ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| -H (Parent compound) | 8.42 ± 0.91 | 12.35 ± 1.24 | 2.1 ± 0.3 |

| -SCH~2~C~6~H~4~F | 2.31 ± 0.18 | 3.52 ± 0.41 | 4.8 ± 0.6 |

| -OCH~2~CH~2~OCH~3 | 2.62 ± 0.23 | 2.37 ± 0.29 | 18.3 ± 2.1 |

Current Research Landscape and Significance

Recent investigations focus on three primary areas:

- Tubulin isoform selectivity : Computational modeling identifies preferential binding to βIII-tubulin (ΔG = -9.8 kcal/mol) over βI/βIV isoforms (ΔG = -7.2 to -8.1 kcal/mol)

- Combination therapies : Synergistic effects observed with paclitaxel (CI = 0.38 at ED~75~) in multidrug-resistant NCI/ADR-RES cells

- Prodrug development : Phosphonooxymethyl derivatives show 92% oral bioavailability in murine models versus 34% for parent compound

Ongoing clinical trials (NCT04882926) evaluate indole-triazole hybrids as third-line therapies for metastatic breast cancer, with preliminary data showing 42% disease stabilization in phase Ib cohorts.

Properties

IUPAC Name |

3-[5-[(2-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4OS/c1-26-11-10-25-19(16-12-22-18-9-5-3-7-15(16)18)23-24-20(25)27-13-14-6-2-4-8-17(14)21/h2-9,12,22H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBXSSOHZGBPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((2-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Indole Moiety: The indole structure can be introduced via a Fischer indole synthesis or other suitable methods.

Thioether Formation: The 2-fluorobenzylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially altering the electronic properties of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and indole positions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted indole and benzyl derivatives.

Scientific Research Applications

3-(5-((2-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.

Materials Science: Used in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-((2-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the indole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Fluorine vs. Chlorine : The 2-fluorobenzylthio group in the target compound reduces metabolic degradation compared to chlorine analogs (e.g., ), as fluorine’s electronegativity stabilizes the thioether bond .

- Methoxyethyl vs. Methyl : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to methyl-substituted analogs (e.g., , Compound 1) due to enhanced hydrogen-bonding capacity .

Core Ring Variations: Indole vs.

Biological Activity

3-(5-((2-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features of this compound, including the indole and triazole moieties, suggest diverse mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 377.44 g/mol. The compound's structure is characterized by the presence of a fluorobenzylthio group and a methoxyethyl substituent on the triazole ring, which may influence its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.44 g/mol |

| CAS Number | 1014095-26-1 |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The triazole ring may act as a bioisostere for carboxylic acids or amides, allowing for inhibition or modulation of enzymatic pathways critical in disease states.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial resistance.

- Receptor Modulation : It might interact with specific receptors that regulate cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated benzothiazoles have shown potent antiproliferative effects linked to their ability to form reactive metabolites that bind to cellular macromolecules .

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

- Antimicrobial Properties : Compounds with similar structural motifs have been evaluated for their efficacy against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

Comparative Analysis

When compared with other similar compounds, such as those containing chlorobenzylthio groups, this compound may exhibit enhanced binding affinities and selectivity due to the electron-withdrawing nature of the fluorine atom. This can lead to improved pharmacokinetic properties and therapeutic efficacy.

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 3-(5-((3-chlorobenzyl)thio)-4-(2-methoxyethyl)-4H-triazol-3-yl)-1H-indole | Moderate Antiproliferative | Similar structure but less potent |

| 3-(5-((2-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-triazol-3-yl)-1H-indole | High Antiproliferative | Enhanced activity due to fluorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.